2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride
CAS No.: 1909325-53-6
VCID: VC7565718
Molecular Formula: C9H12Cl3NO
Molecular Weight: 256.55
* For research use only. Not for human or veterinary use.

Description |
2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride is a chemical compound characterized by its molecular structure and specific physicochemical properties. It is primarily used in research and development contexts, particularly in organic synthesis and pharmaceutical studies. Below is a comprehensive exploration of its chemical identity, properties, and applications. Chemical Identity
This compound contains a chiral center at the carbon atom bonded to the amino group, hydroxyl group, and phenyl ring, giving it potential stereoisomeric forms. Synthesis and PreparationThe synthesis of 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amino and hydroxyl functional groups onto the substituted benzene ring. The final product is then treated with hydrochloric acid to form the hydrochloride salt. ApplicationsThis compound has several important applications in scientific research:
Safety and HandlingProper safety measures must be observed when handling this compound:
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1909325-53-6 | ||||||||||||||
Product Name | 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride | ||||||||||||||
Molecular Formula | C9H12Cl3NO | ||||||||||||||
Molecular Weight | 256.55 | ||||||||||||||
IUPAC Name | 2-amino-2-(3,5-dichlorophenyl)propan-1-ol;hydrochloride | ||||||||||||||
Standard InChI | InChI=1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-7(10)4-8(11)3-6;/h2-4,13H,5,12H2,1H3;1H | ||||||||||||||
Standard InChIKey | GJIBHWQBMMGPDW-UHFFFAOYSA-N | ||||||||||||||
SMILES | CC(CO)(C1=CC(=CC(=C1)Cl)Cl)N.Cl | ||||||||||||||
Solubility | soluble | ||||||||||||||
PubChem Compound | 121552877 | ||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume